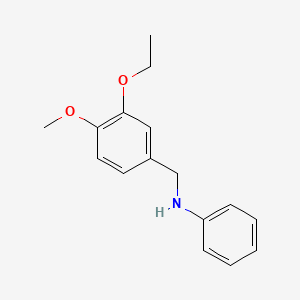
1-(4-ethylphenyl)-2-(2-quinolinylthio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-ethylphenyl)-2-(2-quinolinylthio)ethanone is a chemical compound that belongs to the class of chalcones. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 1-(4-ethylphenyl)-2-(2-quinolinylthio)ethanone is not fully understood. However, it is believed to act through multiple pathways, including the induction of apoptosis, inhibition of cell proliferation, and modulation of various signaling pathways. It has been reported to activate the caspase cascade, which leads to the cleavage of various cellular proteins and ultimately results in cell death.
Biochemical and Physiological Effects:
1-(4-ethylphenyl)-2-(2-quinolinylthio)ethanone has been shown to exhibit various biochemical and physiological effects. It has been reported to modulate the expression of various genes involved in the regulation of cell cycle, apoptosis, and inflammation. It has also been shown to inhibit the production of reactive oxygen species and the activation of various transcription factors, including NF-κB.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-ethylphenyl)-2-(2-quinolinylthio)ethanone in lab experiments include its high cytotoxicity against cancer cells, its broad-spectrum antimicrobial activity, and its ability to inhibit the activity of various enzymes. However, its limitations include its low solubility in aqueous solutions, its potential toxicity to normal cells, and its limited bioavailability.
Zukünftige Richtungen
1-(4-ethylphenyl)-2-(2-quinolinylthio)ethanone has significant potential for further research in various fields. Some of the future directions include:
1. Development of novel derivatives with improved pharmacological properties.
2. Investigation of its potential as a lead compound for the development of new anticancer and antimicrobial agents.
3. Elucidation of its mechanism of action through advanced molecular and cellular techniques.
4. Evaluation of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
5. Investigation of its pharmacokinetics and pharmacodynamics in animal models.
Conclusion:
In conclusion, 1-(4-ethylphenyl)-2-(2-quinolinylthio)ethanone is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully exploit its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 1-(4-ethylphenyl)-2-(2-quinolinylthio)ethanone can be achieved through the Claisen-Schmidt condensation reaction between 4-ethylacetophenone and 2-quinolinecarboxaldehyde in the presence of a base catalyst. The reaction results in the formation of a yellow crystalline solid, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(4-ethylphenyl)-2-(2-quinolinylthio)ethanone has been extensively studied for its potential applications in medicinal chemistry. It exhibits significant cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties. Moreover, it has been reported to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase, which are involved in the pathogenesis of several diseases.
Eigenschaften
IUPAC Name |
1-(4-ethylphenyl)-2-quinolin-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NOS/c1-2-14-7-9-16(10-8-14)18(21)13-22-19-12-11-15-5-3-4-6-17(15)20-19/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQDDYAIAXWPLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4'-methoxy-3-biphenylyl)carbonyl]-beta-alanine](/img/structure/B5822856.png)
![2-[(5-acetyl-3-cyano-6-methyl-2-pyridinyl)thio]acetamide](/img/structure/B5822859.png)
![N-[2-(3-chlorophenyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B5822871.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-1-ethyl-4-piperidinamine](/img/structure/B5822883.png)

![2-methyl-4-phenyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one](/img/structure/B5822905.png)




![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide](/img/structure/B5822924.png)


